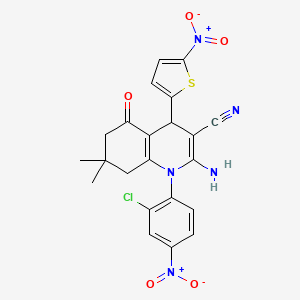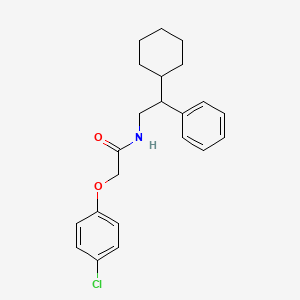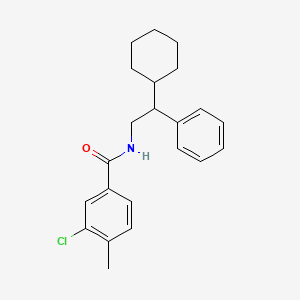![molecular formula C28H35NO2 B4327529 N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE](/img/structure/B4327529.png)
N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group, a benzamide core, and a phenoxy methyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE typically involves multiple steps, including the formation of the adamantyl group, the attachment of the phenoxy methyl group, and the final coupling with the benzamide core. Common synthetic routes may involve:
Formation of Adamantyl Group: This step often involves the use of adamantane as a starting material, which undergoes various chemical reactions to introduce functional groups necessary for further coupling.
Attachment of Phenoxy Methyl Group: This step may involve the use of phenol derivatives and methylating agents under specific reaction conditions to form the phenoxy methyl intermediate.
Coupling with Benzamide Core: The final step involves coupling the adamantyl and phenoxy methyl intermediates with a benzamide derivative, often using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and high-throughput techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl and phenoxy methyl groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the phenoxy methyl group may interact with biological receptors, leading to various biological effects. The benzamide core may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1-adamantyl)-6-methyl-2,4-dioxo-5-heptenamide
- (5E)-N-(2-isopropyl-6-methylphenyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-6-phenyl-5-hexenamide
Uniqueness
N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability, while the phenoxy methyl group provides opportunities for further functionalization and biological interactions.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-18(2)24-9-8-19(3)10-26(24)31-17-23-6-4-5-7-25(23)27(30)29-28-14-20-11-21(15-28)13-22(12-20)16-28/h4-10,18,20-22H,11-17H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGHEPCWBIZMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene](/img/structure/B4327468.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide](/img/structure/B4327469.png)
![4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4327474.png)
![ETHYL 3-{[(2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE](/img/structure/B4327481.png)
![2-(4-chlorophenoxy)-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B4327482.png)
![2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline](/img/structure/B4327487.png)
![ETHYL N-(4-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)CARBAMATE](/img/structure/B4327493.png)


![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE](/img/structure/B4327516.png)
![2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4327532.png)
![ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE](/img/structure/B4327533.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)
